molecular formula C33H33F6N2P B13768808 (2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate CAS No. 599177-24-9

(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate

Cat. No.: B13768808
CAS No.: 599177-24-9
M. Wt: 602.6 g/mol
InChI Key: YFUKIPVAWNUVSU-UHFFFAOYSA-N
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Description

(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate is a complex organic compound with a unique structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of two benzo[e]indole units connected by a prop-2-enylidene bridge, with hexafluorophosphate as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate typically involves multiple steps. The initial step often includes the preparation of the benzo[e]indole units, followed by their functionalization to introduce the trimethyl groups. The final step involves the formation of the prop-2-enylidene bridge and the addition of the hexafluorophosphate counterion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can result in various alkylated or halogenated products.

Scientific Research Applications

(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of (2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes, proteins, and DNA, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate is unique due to its complex structure and diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry.

Properties

CAS No.

599177-24-9

Molecular Formula

C33H33F6N2P

Molecular Weight

602.6 g/mol

IUPAC Name

(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate

InChI

InChI=1S/C33H33N2.F6P/c1-32(2)28(34(5)26-20-18-22-12-7-9-14-24(22)30(26)32)16-11-17-29-33(3,4)31-25-15-10-8-13-23(25)19-21-27(31)35(29)6;1-7(2,3,4,5)6/h7-21H,1-6H3;/q+1;-1

InChI Key

YFUKIPVAWNUVSU-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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